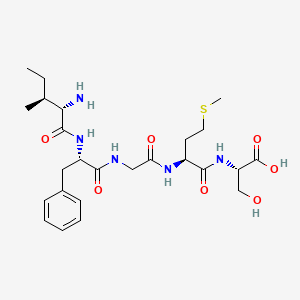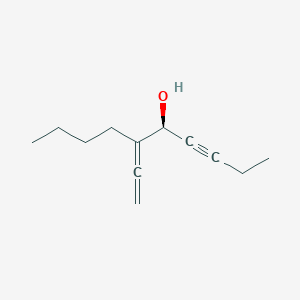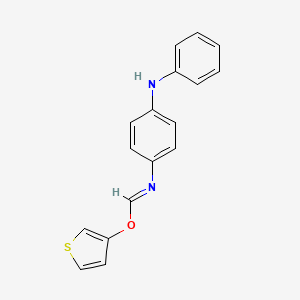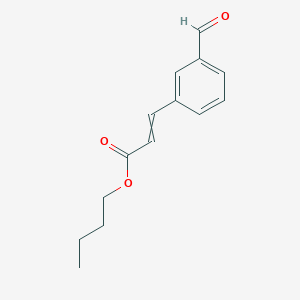
Butyl 3-(3-formylphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-(3-formylphenyl)prop-2-enoate is an organic compound with the molecular formula C13H14O3. It is a derivative of cinnamic acid, where the butyl ester is attached to the carboxyl group, and a formyl group is attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(3-formylphenyl)prop-2-enoate typically involves the esterification of 3-(3-formylphenyl)prop-2-enoic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(3-formylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: 3-(3-carboxyphenyl)prop-2-enoate.
Reduction: Butyl 3-(3-hydroxymethylphenyl)prop-2-enoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of butyl 3-(3-formylphenyl)prop-2-enoate involves its interaction with various molecular targets. For instance, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group accepts electrons from the reducing agent, resulting in the formation of a hydroxymethyl group. The phenyl ring can participate in electrophilic substitution reactions, where the electron-rich aromatic system reacts with electrophiles to form substituted products .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-formylphenyl)prop-2-enoate: Similar structure but with a methyl ester instead of a butyl ester.
Ethyl 3-(3-formylphenyl)prop-2-enoate: Similar structure but with an ethyl ester instead of a butyl ester.
tert-Butyl 3-(3-formylphenyl)prop-2-enoate: Similar structure but with a tert-butyl ester instead of a butyl ester.
Uniqueness
Butyl 3-(3-formylphenyl)prop-2-enoate is unique due to its specific ester group, which can influence its reactivity and physical properties. The butyl ester provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and material science .
Properties
CAS No. |
826991-01-9 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
butyl 3-(3-formylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-2-3-9-17-14(16)8-7-12-5-4-6-13(10-12)11-15/h4-8,10-11H,2-3,9H2,1H3 |
InChI Key |
SFJPGMOGKIATEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC(=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


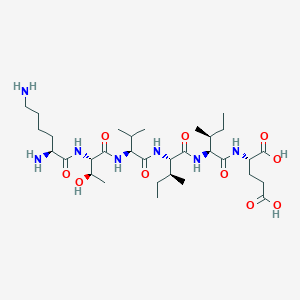
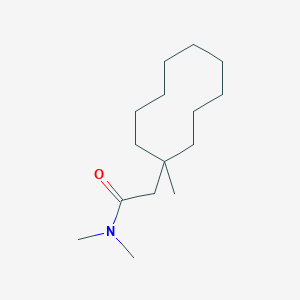
![4-{2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14223331.png)
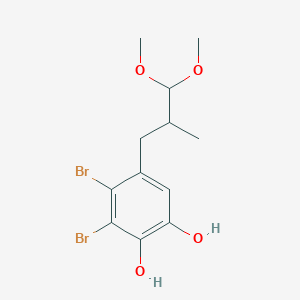
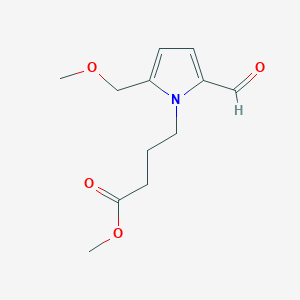

![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
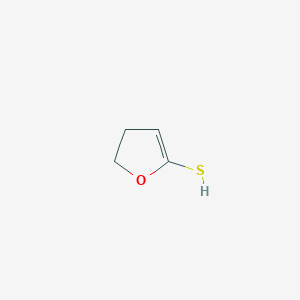
![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14223353.png)
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)
